1-溴-3,5-二氟苯-D3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

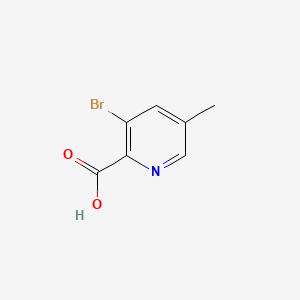

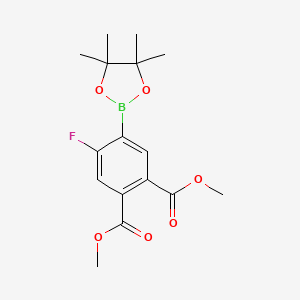

1-Bromo-3,5-difluorobenzene-d3 is a deuterated version of 1-Bromo-3,5-difluorobenzene, which is a halogenated benzene compound . The deuterated version is used in various research fields, including NMR spectroscopy and mass spectrometry . It is a useful tool for studying the structure and dynamics of molecules, as the deuterium atoms act as probes to provide information on molecular interactions and mechanisms .

Synthesis Analysis

The synthesis of 1-Bromo-3,5-difluorobenzene-d3 involves several steps . The process begins with the addition of a 50% aqueous solution of KOH to a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene and triethylbenzylammonium chloride . The reaction mixture is then kept at 75-85°C for 2 hours .Molecular Structure Analysis

The molecular structure of 1-Bromo-3,5-difluorobenzene-d3 is represented by the chemical formula C6D3BrF2 . The compound has a molecular weight of 213.95 g/mol .Chemical Reactions Analysis

1-Bromo-3,5-difluorobenzene-d3 is a versatile building block for the synthesis of complex molecules . It is used in the production of various organic compounds, such as pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis

1-Bromo-3,5-difluorobenzene-d3 is a colorless liquid with a boiling point of 130-131°C . The compound is stable under normal conditions and can be stored in a cool, dry place away from sources of heat and light .科学研究应用

有机金属合成与官能化

由Schlosser和Heiss(2003)进行的研究展示了1,3-二氟苯衍生物在有机金属合成中的应用,突出了可调的取代反应,以产生苯甲酸和溴苯甲酸。这项研究强调了该分子在有机合成中的多功能性,特别是在实现可调的单溴化反应和随后的官能化方面,以获得各种二氟苯甲酸及其衍生物(Schlosser & Heiss, 2003)。

光解离研究

O. Borg(2007)使用从头算方法研究了溴氟苯的光解离动力学,包括1-溴-3,5-二氟苯。该研究提供了在紫外光下的反应机制的见解,为光化学和光物理应用提供了基础性的理解(Borg, 2007)。

光谱分析

D. Mahadevan等人(2011)对1-溴-3-氟苯进行了详细的光谱分析,与1-溴-3,5-二氟苯-D3密切相关。他们的工作采用了密度泛函理论计算和各种光谱技术,为了解电子和结构性质提供了关键见解,这对于理解类似化合物在材料科学和分子工程中的化学行为和应用至关重要(Mahadevan, Periandy, Karabacak, & Ramalingam, 2011)。

合成方法

Z. He-ping(2005)探讨了1-溴-2,4-二氟苯的经济合成方法,与目标化合物相关,突出了这些方法在生产高纯度化学试剂方面的效率和成本效益。这类研究对于开发可扩展和可持续的合成路线以用于研究和工业应用至关重要(He-ping, 2005)。

作用机制

安全和危害

未来方向

The future directions of 1-Bromo-3,5-difluorobenzene-d3 are largely dependent on its applications in research and development . Its deuterium atoms make it a valuable tool in various research fields, and its halogenated structure makes it a versatile building block for the synthesis of complex molecules .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 1-BROMO-3,5-DIFLUOROBENZENE-D3 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3,5-difluorophenol-D3", "sodium hydroxide", "bromine", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "copper(I) bromide", "sodium iodide", "sodium thiosulfate", "sodium carbonate", "magnesium sulfate", "anhydrous ether", "water" ], "Reaction": [ "Step 1: Conversion of 3,5-difluorophenol-D3 to 3,5-difluorophenyl acetate-D3 by treating with acetic anhydride and sulfuric acid.", "Step 2: Bromination of 3,5-difluorophenyl acetate-D3 using bromine and acetic acid as solvent to obtain 1-bromo-3,5-difluorophenyl acetate-D3.", "Step 3: Hydrolysis of 1-bromo-3,5-difluorophenyl acetate-D3 with sodium hydroxide to obtain 1-bromo-3,5-difluorophenol-D3.", "Step 4: Diazotization of 1-bromo-3,5-difluorophenol-D3 with sodium nitrite and hydrochloric acid to obtain 1-bromo-3,5-difluoronitrosobenzene-D3.", "Step 5: Reduction of 1-bromo-3,5-difluoronitrosobenzene-D3 with copper(I) bromide and sodium iodide to obtain 1-bromo-3,5-difluoroaniline-D3.", "Step 6: Bromination of 1-bromo-3,5-difluoroaniline-D3 using bromine and acetic acid as solvent to obtain 1-bromo-3,5-difluoro-2-nitroaniline-D3.", "Step 7: Reduction of 1-bromo-3,5-difluoro-2-nitroaniline-D3 with sodium thiosulfate to obtain 1-bromo-3,5-difluoro-2-aminophenol-D3.", "Step 8: Conversion of 1-bromo-3,5-difluoro-2-aminophenol-D3 to 1-BROMO-3,5-DIFLUOROBENZENE-D3 by treating with sodium carbonate, magnesium sulfate, and anhydrous ether." ] } | |

CAS 编号 |

1219798-73-8 |

产品名称 |

1-BROMO-3,5-DIFLUOROBENZENE-D3 |

分子式 |

C6H3BrF2 |

分子量 |

196.009 |

IUPAC 名称 |

1-bromo-2,4,6-trideuterio-3,5-difluorobenzene |

InChI |

InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |

InChI 键 |

JHLKSIOJYMGSMB-CBYSEHNBSA-N |

SMILES |

C1=C(C=C(C=C1F)Br)F |

同义词 |

1-BROMO-3,5-DIFLUOROBENZENE-D3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)

![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)